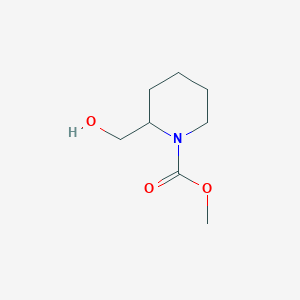

Methyl 2-(hydroxymethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-12-8(11)9-5-3-2-4-7(9)6-10/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUKRPXETHQDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554916 | |

| Record name | Methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165104-66-5 | |

| Record name | Methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Functionalization of Piperidine Precursors

The synthesis typically begins with constructing the piperidine ring, followed by sequential introduction of the hydroxymethyl and methyl carboxylate groups. A common approach involves reductive amination or cyclization of appropriately substituted precursors. For example, picolinic acid-2,6-xylidide has been used as a starting material for analogous piperidine derivatives through catalytic reductive methylation under hydrogen pressure (5–15 atm) using formaldehyde instead of toxic agents like dimethyl sulfate. This method avoids hazardous intermediates and achieves yields up to 92% when paraformaldehyde is employed.

Key steps include:

Reductive Methylation of Piperidine Carboxylic Acids

A streamlined method involves reducing 2-carboxypiperidine derivatives to introduce the hydroxymethyl group. For instance, (S)-benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is synthesized by reducing (S)-1-[(benzyloxy)carbonyl]piperidine-2-carboxylic acid with borane-THF. Adapting this for the methyl ester variant would involve substituting benzyl groups with methyl via transesterification or direct methylation.

Optimization considerations :

-

Solvent choice : Ethanol or methanol improves solubility during azeotropic distillation.

-

Water removal : Azeotropic distillation with toluene enhances yields by minimizing hydrolysis.

Advanced Methodologies

Enamine-Based Annulation Reactions

Organometallic strategies, such as [3+3] annulation between 1,3-dienes and allylmetals, offer stereoselective routes to substituted piperidines. For example, reacting β-enamine diketones with hydrazines generates pyrazole-piperidine hybrids, though this requires post-functionalization to introduce the hydroxymethyl group.

Case study :

Catalytic Reductive Amination

Hydrogenation of imines or oximes in the presence of formaldehyde introduces methyl groups regioselectively. A patent describes using 10 atm hydrogen pressure with palladium catalysts to achieve >90% purity in related compounds.

Reaction conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | 70–90°C |

| Catalyst | Pd/C (5% w/w) |

| Solvent | Ethanol |

Comparative Analysis of Methods

Critical Reaction Parameters

Temperature and Solvent Effects

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Methyl 2-(carboxymethyl)piperidine-1-carboxylate.

Reduction: Methyl 2-(hydroxymethyl)piperidine-1-methanol.

Substitution: Depending on the nucleophile used, various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and drug development. This article provides a detailed overview of its applications, supported by case studies and data tables.

Drug Development

This compound is utilized as a building block for synthesizing various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases, including neurological disorders and cancer. For instance, piperidine derivatives are known to exhibit antipsychotic properties, which can be attributed to their interaction with neurotransmitter systems in the brain .

Synthesis of Bioactive Molecules

The compound serves as a precursor for synthesizing bioactive molecules. One notable application is its use in the synthesis of donepezil, a drug used for treating Alzheimer's disease. The synthetic routes often involve functionalization of the piperidine ring, enhancing the biological activity of the resulting compounds .

Renin Inhibitors

Research has highlighted the potential of piperidine derivatives, including this compound, as inhibitors of renin, an enzyme involved in blood pressure regulation. These compounds may provide therapeutic avenues for treating hypertension and related cardiovascular disorders .

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of various piperidine derivatives using this compound as a starting material. The researchers employed palladium-catalyzed cross-coupling reactions to modify the piperidine structure, leading to compounds with enhanced pharmacological profiles . The following table summarizes some synthesized derivatives and their activities:

| Compound Name | Activity | Reference |

|---|---|---|

| Donepezil | Alzheimer's treatment | |

| Renin Inhibitor A | Antihypertensive | |

| Piperidine Derivative B | Antipsychotic |

Case Study 2: Gene Therapy Applications

This compound has also been explored for its role in gene therapy applications. A study focused on developing lipid nanoparticles for delivering mRNA and CRISPR-Cas9 gene editors utilized this compound as part of their formulation strategy. The results indicated that these delivery vehicles could effectively target lung epithelium cells, showcasing the compound's versatility beyond traditional medicinal chemistry applications .

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then interact with various biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

sec-Butyl esters (e.g., Picaridin) enhance lipophilicity, favoring dermal absorption in repellent applications .

Substituent Effects :

- The 2-hydroxymethyl group in the target compound and CAS 134441-93-3 facilitates hydrogen bonding, critical for interactions with biological targets (e.g., HIV gp120 in compound 27) .

- Thiazole and aryl groups (e.g., compound 27) introduce aromaticity and halogen atoms, enhancing antiviral potency via hydrophobic/electrostatic interactions .

Biological Activity :

Biological Activity

Methyl 2-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperidine Ring : A six-membered saturated nitrogen-containing ring.

- Hydroxymethyl Group : An alcohol functional group (-CH2OH) that enhances solubility and reactivity.

- Carboxylate Moiety : Contributes to the compound's potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It can modulate enzyme activity, which may lead to significant biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.

- Receptor Binding : It can bind to certain receptors, influencing signaling pathways critical for various physiological responses .

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest potential efficacy against various pathogens, making it a candidate for antimicrobial drug development.

- Antiviral Activity : The compound has shown promise in inhibiting viral entry, particularly in models of viral infections like Ebola virus .

- Cytotoxic Effects : Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines, suggesting a potential role in cancer therapy .

Antiviral Efficacy

A study investigated the antiviral activity of various piperidine derivatives, including this compound. The results demonstrated significant inhibition of viral entry in cell-based assays, with an effective concentration (EC50) indicating its potential as an antiviral agent .

Anticancer Activity

Research focusing on the cytotoxic effects of piperidine derivatives revealed that this compound exhibited dose-dependent inhibition of cancer cell proliferation. For instance, when tested on human prostate cancer cell lines (PC3 and DU145), the compound showed IC50 values indicating effective cytotoxicity compared to control compounds .

Data Table: Biological Activities and IC50 Values

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-(hydroxymethyl)piperidine-1-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions involving piperidine derivatives. For example, benzyl-protected intermediates (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) can undergo deprotection and functionalization steps. Yield optimization requires controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and purification via column chromatography. Batch consistency can be improved by requesting peptide content analysis and salt removal protocols to minimize impurities .

Q. What analytical techniques are essential for confirming structural identity and purity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm backbone structure and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) to assess purity (>98% recommended for research-grade material).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or time-of-flight (TOF-MS) to verify molecular weight .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 2–8°C in airtight containers under nitrogen to prevent degradation. Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can batch-to-batch variability be minimized in large-scale synthesis?

- Methodological Answer : Implement rigorous quality control (QC) protocols:

- Peptide Content Analysis : Quantify active material via amino acid analysis or UV spectrophotometry.

- Salt Content Measurement : Ion chromatography to ensure residual salts (e.g., TFA) are <1% for cell-based assays.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) to identify shelf-life limitations .

Q. What strategies are effective for integrating this compound into drug discovery pipelines?

- Methodological Answer : Use it as a scaffold for structure-activity relationship (SAR) studies. Functionalize the hydroxymethyl group via esterification or amidation to explore bioactivity. Pair with high-throughput screening (HTS) against targets like GPCRs or enzymes, referencing pharmacologic characterization methods for related piperidine derivatives .

Q. How should researchers resolve conflicting spectral data during structural elucidation?

- Methodological Answer : Cross-validate using:

- X-ray Crystallography : For unambiguous confirmation of stereochemistry.

- 2D NMR (COSY, HSQC) : To resolve overlapping proton signals.

- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT) predictions .

Q. What are the implications of its acute toxicity profile in preclinical studies?

- Methodological Answer : Design in vivo studies with strict dose limits (e.g., ≤500 mg/kg for oral administration in rodents). Use alternative in vitro models (e.g., organoids, primary cell lines) for preliminary toxicity screening. Include negative controls to differentiate compound-specific effects from solvent toxicity .

Q. How can researchers quantify and characterize impurities in synthesized batches?

- Methodological Answer : Employ:

- LC-MS/MS : To detect trace impurities (e.g., unreacted intermediates, oxidation byproducts).

- Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.